molecular formula C20H15N5O2 B2487118 5-(quinoxaline-2-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one CAS No. 2034546-57-9

5-(quinoxaline-2-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one

Cat. No.: B2487118
CAS No.: 2034546-57-9
M. Wt: 357.373
InChI Key: GQCRIKPKABKLOA-UHFFFAOYSA-N
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Description

The compound 5-(quinoxaline-2-carbonyl)-1,5,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),9,11,13-tetraen-2-one is a tricyclic heterocyclic molecule featuring a quinoxaline-2-carbonyl group fused to a 1,5,9-triazatricyclic core. The tricyclic framework likely contributes to conformational rigidity, influencing binding affinity and solubility. While direct spectroscopic or pharmacological data for this compound are absent in the provided evidence, structural analogs and synthetic methodologies offer insights for comparison .

Properties

IUPAC Name

5-(quinoxaline-2-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N5O2/c26-19-13-12-24(10-8-14(13)23-18-7-3-4-9-25(18)19)20(27)17-11-21-15-5-1-2-6-16(15)22-17/h1-7,9,11H,8,10,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQCRIKPKABKLOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=C3C=CC=CN3C2=O)C(=O)C4=NC5=CC=CC=C5N=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(quinoxaline-2-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one typically involves multi-step organic reactions. The starting materials and specific reaction conditions can vary, but common steps include the formation of the quinoxaline ring followed by the construction of the triazatricyclic core. Typical reagents used in these reactions include quinoxaline derivatives, amines, and various catalysts under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and purity while reducing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-(quinoxaline-2-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoxaline derivatives with additional oxygen functionalities, while reduction could produce more saturated tricyclic compounds.

Scientific Research Applications

Antimicrobial Activity

Quinoxaline derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to 5-(quinoxaline-2-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one exhibit significant antibacterial activity against various pathogens.

Case Study:
A study conducted by Ammar et al. synthesized several quinoxaline derivatives and tested their efficacy against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli. The results showed promising antibacterial activity, suggesting that the compound could be developed into a therapeutic agent for bacterial infections .

Antiviral Potential

The compound's structure suggests potential antiviral applications. Quinoxaline derivatives have been reported to inhibit viral replication by interfering with key enzymatic processes.

Research Findings:
A patent outlines the use of quinoxaline derivatives as antiviral agents against Hepatitis B virus (HBV) infections . The mechanism involves targeting viral enzymes critical for replication.

Anticancer Properties

Recent studies indicate that quinoxaline-based compounds possess anticancer properties by inducing apoptosis in cancer cells.

Research Example:
A synthesis of novel quinoxaline derivatives revealed strong inhibitory effects on tumor cell lines compared to standard chemotherapy agents like doxorubicin . The dual activity as both antimicrobial and anticancer agents highlights the therapeutic versatility of this compound.

Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions that may include:

  • Formation of the quinoxaline core through cyclization reactions.
  • Introduction of the triazine moiety via nucleophilic substitution.
  • Functionalization at specific sites to enhance biological activity.

Potential Applications in Drug Development

Given its diverse biological activities, this compound has potential applications in:

  • Pharmaceutical formulations targeting resistant strains of bacteria and cancer cells.
  • Development of novel therapeutic agents with dual-action mechanisms.

Mechanism of Action

The mechanism of action of 5-(quinoxaline-2-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context.

Comparison with Similar Compounds

Core Heterocyclic Systems

  • Target Compound: The tricyclic system (1,5,9-triazatricyclo[8.4.0.0³,⁸]tetradeca) incorporates three fused rings with nitrogen atoms, coupled to a quinoxaline-2-carbonyl group.
  • Triazoloquinazolinones (5a-h): These derivatives, such as 8-carboxylic acid-2-methoxy-4H-[1,2,4]triazolo[1,5-a]quinazolin-5-one (5a), feature a bicyclic quinazolinone core fused to a triazole ring. Substituents (e.g., methoxy, ethoxy) modulate electronic properties and solubility .
  • KT5720 and KT5823: These kinase inhibitors share complex polycyclic architectures but lack the quinoxaline moiety. KT5823, for instance, includes an epoxy-benzodiazocine system, highlighting structural diversity among nitrogen-rich tricyclics .

Substituent Effects

  • Quinoxaline vs. Quinazolinone: The target compound’s quinoxaline-2-carbonyl group introduces electron-withdrawing character, contrasting with the electron-donating methoxy/ethoxy groups in triazoloquinazolinones (5a-b). This difference may alter π-π stacking interactions in biological targets .
  • Alkyl Chains and Aromatic Groups: Compounds like 2-allyloxy-8-methyl-4H-[1,2,4]triazolo[1,5-a]quinazolin-5-one (5d) incorporate flexible alkyl chains, enhancing lipophilicity.

Physicochemical Properties

Table 1: Comparative Physicochemical Data

Compound Molecular Weight (g/mol) Key IR Peaks (C=O, cm⁻¹) Notable NMR Shifts (δ, ppm)
Target Compound* ~400 (estimated) ~1,700 (quinoxaline C=O) N/A (quinoxaline protons: ~7.5-8.5)
5a (Triazoloquinazolinone) 260 1,685, 1,712 OCH₃: 3.99; NH: 13.15
5b (Ethoxy derivative) 274 1,689, 1,703 OCH₂CH₃: 1.38, 4.35
5e (Benzyloxy derivative) 352 1,710 OCH₂Ph: 5.39; OCH₃: 3.48

*Estimated data based on structural analogs.

Key Observations :

  • The target compound’s quinoxaline carbonyl group likely exhibits IR absorption near 1,700 cm⁻¹, comparable to triazoloquinazolinones.
  • Aromatic protons in the quinoxaline moiety would resonate at δ ~7.5–8.5, similar to quinazolinone derivatives .

Stability and Reactivity

  • The quinoxaline-2-carbonyl group may undergo nucleophilic attack at the carbonyl carbon, similar to triazoloquinazolinones, which exhibit reactivity at the C=O and NH positions .
  • The tricyclic core’s rigidity could reduce susceptibility to metabolic degradation compared to flexible alkyl-chain derivatives (e.g., 5c) .

Biological Activity

The compound 5-(quinoxaline-2-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one is a complex heterocyclic structure with potential biological activities. Its molecular formula is C20H15N5O2C_{20}H_{15}N_5O_2, and it has garnered interest due to its unique structural features that may contribute to various biological effects.

  • Molecular Weight : 357.373 g/mol
  • CAS Number : 2034546-57-9
  • IUPAC Name : this compound

Anticancer Activity

Quinoxaline derivatives are known for their anticancer properties. Research indicates that compounds similar to the target compound exhibit significant cytotoxic effects against various cancer cell lines:

  • Mechanism of Action : Quinoxaline derivatives often interact with DNA and various protein targets in cancer cells. They may induce apoptosis and inhibit cell proliferation through multiple pathways.
  • Case Study : A study evaluating the anticancer activity of quinoxaline derivatives reported IC50 values for related compounds against human tumor cell lines. For instance:
    CompoundCell LineIC50 (µM)
    5bMolt4/C891 ± 45
    5dCEM189 ± 52
    MelphalanControl2.1

These studies suggest that modifications in the quinoxaline structure can lead to enhanced anticancer efficacy compared to standard treatments like Melphalan .

Antimicrobial Activity

Quinoxaline derivatives also display broad-spectrum antimicrobial activity:

  • Research Findings : A synthesis of quinoxaline derivatives showed promising results against both Gram-positive and Gram-negative bacteria. For example, tetrazoloquinoxaline derivatives exhibited higher inhibitory effects than doxorubicin in certain tests .

Antiviral Activity

Emerging studies have suggested that quinoxaline derivatives may possess antiviral properties:

  • Mechanism : Similar compounds have been noted to inhibit viral replication through interference with viral enzymes or host cell interactions.

Structure-Activity Relationship (SAR)

The biological activity of quinoxaline derivatives is significantly influenced by their structural modifications:

  • Substituents on the Quinoline Ring : The presence of electron-withdrawing groups (like nitro or halogens) can enhance biological activity by increasing the compound's reactivity and interaction with biological targets.
  • Triazine Moiety Influence : The triazine ring contributes to the overall stability and interaction profile of the compound within biological systems.

Q & A

Q. What are the key considerations for synthesizing 5-(quinoxaline-2-carbonyl)-1,5,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),9,11,13-tetraen-2-one with high purity?

Methodological Answer: Synthesis requires multi-step organic reactions, including cyclization and functional group modifications. Critical parameters include:

  • Temperature control : Higher yields are achieved at 60–80°C during cyclization steps to minimize side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency for quinoxaline derivatization .
  • Reaction time optimization : Intermediate purification via column chromatography (e.g., cHex/EtOAc gradients) is essential to isolate the final product .
  • Catalyst use : Iridium or palladium catalysts improve intramolecular cyclization efficiency .

Q. How can structural elucidation of this compound be performed?

Methodological Answer: Combine spectroscopic and computational techniques:

  • NMR spectroscopy : ¹H and ¹³C NMR (400 MHz, CDCl₃) resolve the triazatricyclo core and substituents. For example, δ 8.7–8.1 ppm indicates aromatic protons in the quinoxaline moiety .
  • Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ at 240.0492) and fragmentation patterns .
  • X-ray crystallography : Resolve bond angles and steric effects in the tricyclic framework .

Advanced Research Questions

Q. How can contradictory data on reaction yields from different synthesis protocols be resolved?

Methodological Answer: Systematically compare variables:

  • Reagent stoichiometry : Excess acylating agents (e.g., 1.5 equiv sodium azide) improve quinoxaline derivatization .
  • By-product analysis : Use LC-MS to identify impurities (e.g., unreacted intermediates) and adjust purification protocols .
  • Replicate conditions : Reproduce literature methods (e.g., electrochemical synthesis with tetrabutylammonium bromide) while monitoring pH and voltage .

Q. What strategies are effective for studying the compound’s biological activity?

Methodological Answer: Design assays with mechanistic focus:

  • Enzyme inhibition assays : Test interactions with kinases or proteases using fluorescence polarization (e.g., IC₅₀ determination) .
  • Cellular uptake studies : Use radiolabeled analogs (³H or ¹⁴C) to quantify permeability in cancer cell lines .
  • In silico docking : Map the quinoxaline carbonyl group’s binding affinity to ATP pockets using AutoDock Vina .

Q. How can computational modeling predict reactivity or stability under varying conditions?

Methodological Answer: Employ quantum mechanics/molecular mechanics (QM/MM):

  • Reactivity prediction : Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites .
  • Degradation pathways : Simulate hydrolysis or oxidation under acidic/alkaline conditions using Gaussian 16 .
  • Solvent effects : Compare implicit (e.g., PCM) and explicit (e.g., MD simulations) solvent models to assess stability .

Q. What advanced techniques characterize electronic properties relevant to material science applications?

Methodological Answer:

  • Cyclic voltammetry : Measure redox potentials (e.g., E₁/2 for the quinoxaline moiety) in acetonitrile/TBAP .
  • UV-vis spectroscopy : Analyze π→π* transitions (e.g., λmax ~350 nm) to correlate conjugation length with absorption .
  • DFT calculations : Map charge distribution in the triazatricyclo core to guide optoelectronic material design .

Data Analysis & Experimental Design

Q. How should researchers design experiments to resolve conflicting bioactivity results across studies?

Methodological Answer:

  • Standardize assays : Use identical cell lines (e.g., HEK293 or HeLa) and normalize data to internal controls (e.g., β-actin) .
  • Dose-response curves : Compare EC₅₀ values across studies using nonlinear regression (e.g., GraphPad Prism) .
  • Meta-analysis : Pool data from PubChem or ChEMBL to identify trends in structure-activity relationships .

Q. What statistical methods are appropriate for analyzing small-molecule interaction data?

Methodological Answer:

  • Principal component analysis (PCA) : Reduce dimensionality in datasets (e.g., binding affinities across receptor subtypes) .
  • Bayesian modeling : Predict toxicity thresholds using prior data on similar triazatricyclo compounds .
  • Error analysis : Report confidence intervals for kinetic parameters (e.g., kcat/KM) derived from Michaelis-Menten plots .

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